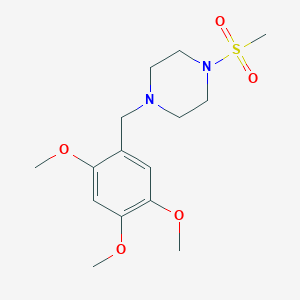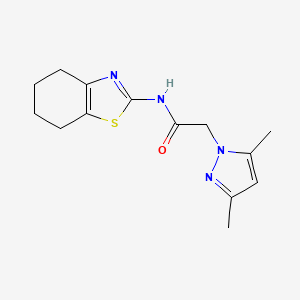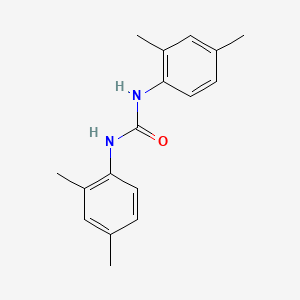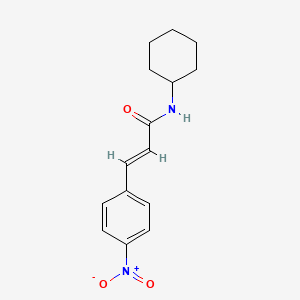
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity due to its psychoactive effects. TFMPP is commonly used as a recreational drug, but it also has potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with the serotonin receptor 5-HT2A. 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as an agonist at this receptor, which leads to an increase in serotonin neurotransmission. This increase in serotonin activity is thought to be responsible for the psychoactive effects of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to cause changes in mood, perception, and cognition. These effects are thought to be due to the activation of the serotonin receptor 5-HT2A.
Vorteile Und Einschränkungen Für Laborexperimente
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is also a selective agonist for the serotonin receptor 5-HT2A, which allows researchers to study the effects of serotonin activity on specific physiological and behavioral processes. However, 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine also has limitations as a research tool. Its psychoactive effects can make it difficult to control for confounding variables, and its use in animal studies may raise ethical concerns.
Zukünftige Richtungen
There are several future directions for research on 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the role of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the regulation of circadian rhythms and sleep. 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to affect the activity of the suprachiasmatic nucleus, which is the master clock of the body. Further research in this area may lead to the development of new treatments for sleep disorders.
Another area of interest is the use of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the study of the serotonin system. 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a selective agonist for the serotonin receptor 5-HT2A, but there are other serotonin receptors that may also be involved in the regulation of mood, cognition, and perception. Further research on the effects of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine on other serotonin receptors may lead to a better understanding of the role of serotonin in these processes.
In conclusion, 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to improve yield and purity. 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have agonistic activity at the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. Further research on 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine may lead to new treatments for sleep disorders and a better understanding of the role of serotonin in the brain.
Synthesemethoden
The synthesis of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then treated with methylsulfonyl chloride to obtain 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine. This synthesis method has been optimized to improve the yield and purity of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have agonistic activity at the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been used in studies on the effects of serotonin agonists on the regulation of body temperature and circadian rhythms.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-20-13-10-15(22-3)14(21-2)9-12(13)11-16-5-7-17(8-6-16)23(4,18)19/h9-10H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHPICEARKQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)

![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)



